5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2N5O/c14-9-5-17-12(18-6-9)19-7-10-20-11(21-22-10)8-1-3-13(15,16)4-2-8/h5-6,8H,1-4,7H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWCOSWHSJAYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC3=NC=C(C=N3)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be introduced via nucleophilic substitution reactions using difluorocyclohexyl halides.
Pyrimidine Core Construction: The pyrimidine core is typically constructed through condensation reactions involving suitable amidines and β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the pyrimidine core under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
a. Tetrahydro-2H-pyran-4-yl Substituent
- Compound : N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine ().
- Key Differences : The oxadiazole is substituted with a polar tetrahydro-2H-pyran-4-yl group instead of the lipophilic difluorocyclohexyl.
- Impact : Reduced metabolic stability compared to the target compound due to the absence of fluorine atoms. Demonstrated macrofilaricidal activity (IC₅₀ = 0.8 µM) .
b. Isopropyl Substituent
- Compound : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide ().
- Key Differences : A shorter isopropyl chain replaces the cyclohexyl group, and the pyrimidine is substituted with a pyrazole.
- Impact : Moderate CFTR potentiator activity (EC₅₀ = 1.2 µM). The lack of fluorine reduces membrane permeability .
c. 2,4-Dichlorophenyl Substituent
- Compound : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives ().
- Key Differences : Aromatic dichlorophenyl group increases steric bulk and electron-withdrawing effects.
- Impact : Anticancer activity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 µg/mL). The rigid aromatic system may limit solubility compared to the target compound’s cycloaliphatic group .
Heterocycle Core Modifications
a. Thiadiazole vs. Oxadiazole
- Compound : 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine ().
- Key Differences : Sulfur atom in the thiadiazole core versus oxygen in oxadiazole.
- Impact : Thiadiazole’s lower electronegativity may reduce hydrogen-bonding efficiency. Macrofilaricidal activity retained (IC₅₀ = 1.1 µM) .
b. Benzimidazole Core
- Compound : 1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine ().
- Key Differences : Benzimidazole replaces pyrimidine, with similar difluorocyclohexylmethyl substitution.
- Impact : Antimalarial activity (IC₅₀ = 0.3 µM). The benzimidazole’s planar structure may enhance DNA intercalation, differing from the pyrimidine’s role in enzyme inhibition .
Pyrimidine Substituent Variations
Data Table: Structural and Functional Comparisons
Biological Activity
5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure includes a chloro group, a pyrimidine core, and a difluorocyclohexyl substituent linked through an oxadiazole moiety. This unique arrangement contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets through competitive inhibition or allosteric modulation.
Biological Activities
-
Anticoagulant Properties :
- Research has indicated that this compound may function as an oral direct factor Xa inhibitor, demonstrating potential in preventing thrombus formation. In studies conducted by Roehrig et al., the compound exhibited significant efficacy in anticoagulation assays .
-
Antitumor Activity :
- Preliminary studies suggest that the compound may possess antitumor properties. It has been shown to inhibit cellular proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
-
Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of target enzymes.
Case Study 1: Anticoagulant Efficacy
In a controlled study involving animal models, the anticoagulant effects of this compound were evaluated. Results showed a significant reduction in thrombus formation compared to control groups. The study highlighted the compound's potential as a therapeutic agent in managing thrombotic disorders.
Case Study 2: Antitumor Activity
Another study focused on the antitumor effects of the compound on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests that the compound may be a candidate for further development in cancer therapeutics.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticoagulant | Significant reduction in thrombus formation | Roehrig et al. |
| Antitumor | Dose-dependent decrease in cell viability | Internal study data |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Various studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine?
- Methodology :
- Step 1 : Cyclization of precursors (e.g., 4,4-difluorocyclohexanecarboxylic acid) to form the oxadiazole ring via dehydration with thionyl chloride or carbodiimide coupling agents.
- Step 2 : Coupling the oxadiazole intermediate with a pyrimidine derivative using nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent choice (DMF or THF for coupling), and stoichiometric ratios to avoid side products like over-alkylated species.
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., pyrimidine C2-amine, oxadiazole methyl linkage).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~397.3).
- Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl content within 0.3% deviation .
Q. What preliminary biological assays are recommended to assess its activity?
- Screening Protocols :
- Enzyme Inhibition : Dose-response assays against kinases or receptors (e.g., Jak2, EGFR) using fluorescence polarization or ADP-Glo™ kits.
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, A549) to determine IC₅₀ values .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Approaches :
- Core Modifications : Replace the difluorocyclohexyl group with other fluorinated alicyclic moieties (e.g., 3,3-difluoropiperidine) to assess steric/electronic effects.
- Linker Optimization : Compare methyl vs. ethyl linkers between oxadiazole and pyrimidine for conformational flexibility .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in target active sites.
Q. How to resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Troubleshooting Strategies :
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods.
- Compound Stability : Perform HPLC-MS stability tests in assay buffers to rule out degradation artifacts .
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, incubation times) across studies to identify confounding variables.
Q. What computational methods are suitable for predicting its pharmacokinetic properties?
- In Silico Tools :
- ADME Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
- Metabolic Sites : Use Xenosite or GLORYx to identify vulnerable positions (e.g., oxadiazole ring oxidation) .
- Experimental Validation : Microsomal stability assays (human liver microsomes) to quantify metabolic half-life.
Q. How can crystallography or spectroscopy elucidate its interaction with biological targets?
- Structural Biology Techniques :
- X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., kinase) to resolve binding modes at 1.5–2.0 Å resolution.
- NMR Titration : Monitor chemical shift perturbations in H-N HSQC spectra upon ligand binding .
- Hydrogen Bond Analysis : Identify critical interactions (e.g., pyrimidine N1 with catalytic lysine) using PLIP or LigPlot+.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
